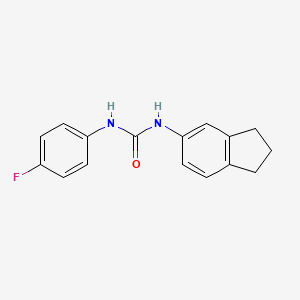

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. Despite not being approved for human use, it has gained popularity in the bodybuilding and athletic communities due to its purported ability to enhance endurance and fat burning.

Wirkmechanismus

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism and inflammation. Activation of PPARδ by N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea leads to increased expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in improved energy metabolism and reduced fat accumulation.

Biochemical and Physiological Effects

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects in preclinical models, including:

- Increased fatty acid oxidation and mitochondrial biogenesis

- Improved glucose tolerance and insulin sensitivity

- Reduced inflammation and oxidative stress in the cardiovascular system

- Improved cardiac function and reduced risk of atherosclerosis

- Increased endurance and reduced fatigue in animal models of exercise

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea for lab experiments is its selectivity for PPARδ, which allows for more specific modulation of energy metabolism and inflammation compared to other PPAR agonists. In addition, its solubility in DMSO and ethanol allows for easy administration in cell culture and animal studies.

However, there are also limitations to the use of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea in lab experiments. Its potential for off-target effects and toxicity at high doses must be carefully considered, and its effects may vary depending on the specific model and experimental conditions used.

Zukünftige Richtungen

There are a number of potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea, including:

- Further investigation of its effects on metabolic and cardiovascular diseases in human clinical trials

- Exploration of its potential as a treatment for neurodegenerative diseases, given its ability to promote mitochondrial biogenesis and reduce inflammation

- Investigation of its effects on muscle wasting and cachexia in cancer patients

- Development of more selective and potent PPARδ agonists with fewer off-target effects and toxicity concerns.

In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea is a synthetic drug with promising potential for the treatment of metabolic and cardiovascular diseases. While its use in bodybuilding and athletics is not recommended or approved, its extensive preclinical research suggests that it may have a number of beneficial effects on energy metabolism and inflammation. Further research is needed to fully understand its potential and limitations, and to develop more selective and potent PPARδ agonists for therapeutic use.

Synthesemethoden

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea is synthesized through a multi-step process that involves the coupling of 4-fluoroaniline with 2,3-dihydro-1H-inden-5-ylamine, followed by the addition of urea and subsequent purification steps. The final product is a white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea has been extensively studied in preclinical models, with promising results in the areas of metabolic and cardiovascular diseases. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in animal models of obesity and type 2 diabetes. In addition, it has been shown to reduce inflammation and oxidative stress in the cardiovascular system, leading to improved cardiac function and reduced risk of atherosclerosis.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O/c17-13-5-8-14(9-6-13)18-16(20)19-15-7-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKALTRHMOXCGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49824004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5086698.png)

![1-allyl-5-({[2-(diethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5086704.png)

![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)

![3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5086709.png)

![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5086717.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)

![N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5086770.png)

![4-[2-(5-chloro-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5086771.png)

![3-isopropyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5086784.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5086785.png)